molecular formula C7H14N2 B15225360 2-Azabicyclo[2.2.2]octan-4-amine

2-Azabicyclo[2.2.2]octan-4-amine

Cat. No.: B15225360
M. Wt: 126.20 g/mol
InChI Key: DBWCLVFAZDYSND-UHFFFAOYSA-N
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Description

2-Azabicyclo[222]octan-4-amine is a nitrogen-containing heterocyclic compound It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it an interesting subject for various chemical and pharmaceutical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octan-4-amine typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of piperidine derivatives . This reaction is carried out under basic conditions, often using sodium ethoxide or sodium hydride as the base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes intramolecular cyclization to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms into the structure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Azabicyclo[2.2.2]octan-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octan-4-amine involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. This interaction can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size.

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with two nitrogen atoms in the bicyclic structure.

Uniqueness

2-Azabicyclo[2.2.2]octan-4-amine is unique due to its specific ring size and the presence of a single nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

2-azabicyclo[2.2.2]octan-4-amine

InChI

InChI=1S/C7H14N2/c8-7-3-1-6(2-4-7)9-5-7/h6,9H,1-5,8H2

InChI Key

DBWCLVFAZDYSND-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1NC2)N

Origin of Product

United States

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